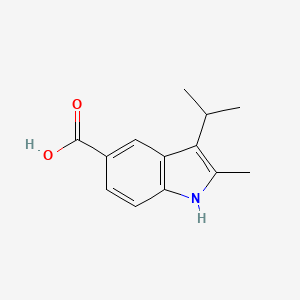

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

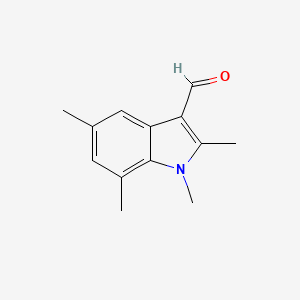

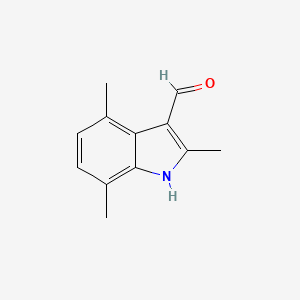

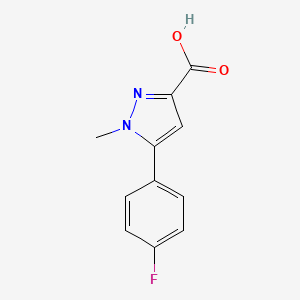

“3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” is an indole derivative . Its molecular formula is C13H15NO2 and it has a molecular weight of 217.27 .

Synthesis Analysis

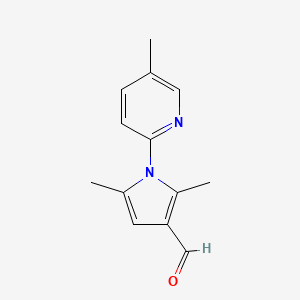

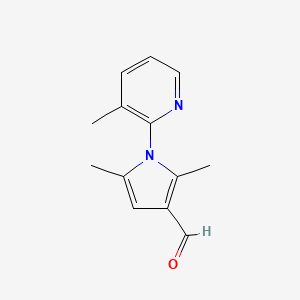

The synthesis of indole derivatives has been extensively studied . For instance, NaClO2 salt and NaH2PO4 buffer can cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Molecular Structure Analysis

The InChI code for “3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” is 1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) .Chemical Reactions Analysis

Indole derivatives have been found to undergo various chemical reactions . For example, in the presence of gastric acid, both I3C and I3ACN undergo nonenzymatic acid condensation reactions to generate a number of additional AHR ligands .Physical And Chemical Properties Analysis

The storage temperature for “3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” is between 2 and 8 degrees Celsius .科学的研究の応用

Pharmaceutical Research

Indole derivatives are widely recognized for their pharmacological properties. “3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” could be investigated for its potential as a building block in the synthesis of compounds with anti-inflammatory, analgesic, or anticancer activities, as suggested by the biological activities of similar indole compounds .

Agricultural Chemistry

As indole derivatives have been explored for their herbicidal activities, this compound might serve as a precursor in the design of novel herbicides acting as antagonists to plant receptors .

Synthetic Chemistry

This compound could be used in synthetic chemistry for the total synthesis of complex molecules such as alkaloids, which have various biological activities .

Immunomodulation

Indole derivatives have been used to prepare tryptophan dioxygenase inhibitors, which could act as potential anticancer immunomodulators. The subject compound may find applications in this field by serving as a reactant in the synthesis of these inhibitors .

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

将来の方向性

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

特性

IUPAC Name |

2-methyl-3-propan-2-yl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPARHPUTLSSSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。